N,N',N''-Triacryloydiethylenetriamine
Description
N,N',N''-Triacryloydiethylenetriamine (systematic IUPAC name pending verification) is a triamine derivative functionalized with three acryloyl groups (CH₂=CHCO-). The compound’s properties can be inferred from analogs with similar backbone structures, such as ethylenediamine or diethylenetriamine derivatives substituted with methyl, ethyl, or other functional groups .
Properties
Molecular Formula |
C13H19N3O6 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[2-[prop-2-enoyloxy-[2-(prop-2-enoyloxyamino)ethyl]amino]ethylamino] prop-2-enoate |
InChI |
InChI=1S/C13H19N3O6/c1-4-11(17)20-14-7-9-16(22-13(19)6-3)10-8-15-21-12(18)5-2/h4-6,14-15H,1-3,7-10H2 |
InChI Key |
ZPTHKNCDQGSGNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)ONCCN(CCNOC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’'-Triacryloydiethylenetriamine is synthesized through the reaction of diethylenetriamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Triacryloydiethylenetriamine involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Triacryloydiethylenetriamine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form crosslinked polymers.
Michael Addition: It reacts with nucleophiles in a Michael addition reaction.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Michael Addition: Typically carried out in the presence of a base such as sodium hydroxide.
Major Products:
Crosslinked Polymers: Formed through radical polymerization.
Michael Adducts: Formed through Michael addition reactions.
Scientific Research Applications
N,N’,N’'-Triacryloydiethylenetriamine has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biomolecule-responsive gels and stimuli-responsive gels for drug delivery systems.
Medicine: Utilized in the fabrication of medical devices and materials due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and optical materials.
Mechanism of Action
The mechanism of action of N,N’,N’'-Triacryloydiethylenetriamine involves its ability to form crosslinked networks through radical polymerization. The acrylamide groups in the compound react with radical initiators to form a three-dimensional polymer network. This crosslinking ability is crucial for its applications in creating hydrogels and other polymeric materials .
Comparison with Similar Compounds
Key Findings:
Reactivity :
- Acryloyl-substituted derivatives (e.g., the target compound) exhibit higher reactivity in polymerization due to the vinyl groups, enabling UV-curable or thermal crosslinking .
- Methyl/ethyl-substituted analogs (e.g., TEMED) are less reactive but serve as catalysts or stabilizers in polymer synthesis .
Solubility :
- Ethyl-substituted compounds (e.g., C₁₀H₂₄N₂) are generally hydrophobic, limiting water solubility, whereas acryloyl derivatives may exhibit amphiphilic behavior .
TEMED and tetraethyl derivatives are corrosive and require ventilation during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
